![molecular formula C13H21NO4Si B14214285 {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane CAS No. 616882-46-3](/img/structure/B14214285.png)
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is an organosilicon compound with a complex structure that includes a nitrophenyl group, a methoxyethoxy group, and a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane typically involves the reaction of 5-(2-methoxyethoxy)-2-nitrobenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane undergoes various chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Hydrolysis: Silanols and methanol.
Oxidation: Nitro derivatives and methoxyethoxy derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Mécanisme D'action
The mechanism of action of {[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane involves the interaction of its functional groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, enhancing adhesion. The nitrophenyl group can participate in electron transfer reactions, while the methoxyethoxy group can interact with polar solvents and molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor manufacturing.
(2-Methoxyethoxy)trimethylsilane: Similar in structure but lacks the nitrophenyl group, used in various chemical syntheses.
Uniqueness
{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane is unique due to the presence of both the nitrophenyl and methoxyethoxy groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
616882-46-3 |
|---|---|
Formule moléculaire |
C13H21NO4Si |
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
[5-(2-methoxyethoxy)-2-nitrophenyl]methyl-trimethylsilane |
InChI |
InChI=1S/C13H21NO4Si/c1-17-7-8-18-12-5-6-13(14(15)16)11(9-12)10-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
Clé InChI |
IDHAPSFFOAWSOQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
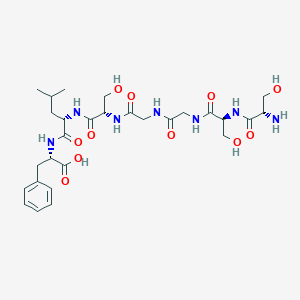

![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
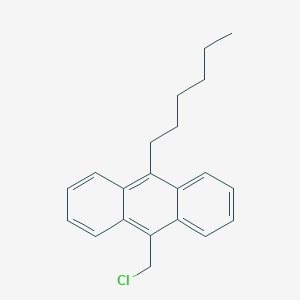
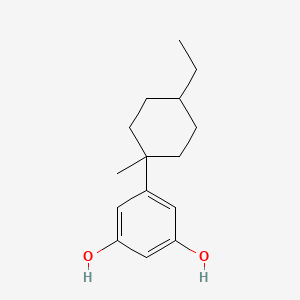
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
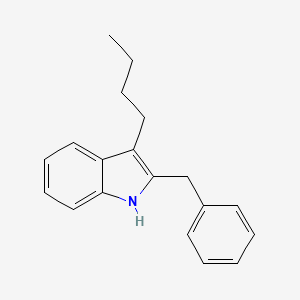

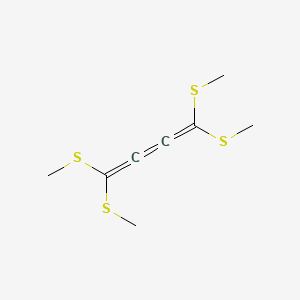


![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
